2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group at the 2-position and a 3,5-dichlorobenzyl group at the 5-position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole typically involves the reaction of 3,5-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its use in the development of organic semiconductors and other electronic materials.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is explored for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the 3,5-dichlorobenzyl group, resulting in different chemical properties and biological activities.
5-(3,5-Dichlorobenzyl)-1,3,4-thiadiazole:
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the 3,5-dichlorobenzyl group, leading to variations in its chemical behavior and uses.
Uniqueness
The presence of both the amino group and the 3,5-dichlorobenzyl group in 2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7Cl2N3S |
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Molecular Weight |
260.14 g/mol |
IUPAC Name |
5-[(3,5-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |
InChI Key |
CSIJPOGCSSLOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC2=NN=C(S2)N |
Origin of Product |
United States |
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